molecular formula C14H16N4O2S B2483505 1-Benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine CAS No. 1857272-32-2

1-Benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine

Cat. No.: B2483505
CAS No.: 1857272-32-2
M. Wt: 304.37
InChI Key: FGOOSDISAMLMIX-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a piperazine ring, a privileged scaffold in drug discovery, linked to a nitro-thiazole heterocycle. The piperazine moiety is widely recognized for its versatile pharmacological profile and is a common building block in the development of therapeutic agents . The primary research applications for this compound are anticipated based on its structural relatives. Piperazine-thiazole hybrids are frequently investigated as key precursors in the synthesis of novel bioactive molecules. Specifically, such compounds show promise in the development of monoamine oxidase (MAO) inhibitors, which are relevant for disorders of the central nervous system . Furthermore, the structural motif is found in compounds studied for antiviral activities, including against targets such as SARS-CoV-2, HIV, and influenza, highlighting its broad utility in antiviral drug discovery programs . The nitro-thiazole component, in particular, is an electron-deficient heterocycle that can be crucial for interactions with enzyme active sites and for further synthetic modification to create diverse chemical libraries. This product is intended for research purposes as a building block in organic synthesis and for in vitro biological screening. It is supplied as a solid powder and should be stored in a cool, dry place. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-18(20)13-10-15-14(21-13)17-8-6-16(7-9-17)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOOSDISAMLMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857272-32-2
Record name 1-benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine
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Preparation Methods

Thiazole Ring Construction and Nitration

The 5-nitro-1,3-thiazole moiety is synthesized using Hantzsch thiazole synthesis or modifications thereof. For example, reacting α-bromo ketones with thiourea in aqueous ethanol under reflux yields 2-aminothiazoles, which are nitrated at position 5 using mixed nitric-sulfuric acid.

Example Procedure :

  • 2-Aminothiazole Synthesis :
    • React thiourea (10 mmol) with 2-bromo-1-(4-nitrophenyl)ethan-1-one (10 mmol) in ethanol (50 mL) at 80°C for 6 hours.
    • Yield: 85% (light yellow crystals).
  • Nitration :
    • Treat 2-aminothiazole (5 mmol) with HNO₃ (65%, 10 mL) and H₂SO₄ (98%, 15 mL) at 0–5°C for 2 hours.
    • Yield: 70% (5-nitro-1,3-thiazol-2-amine).

Functionalization of Piperazine

1-Benzylpiperazine is prepared via mono-benzylation of piperazine using benzyl chloride under basic conditions. Selective substitution is achieved by employing a 1:1 molar ratio of piperazine to benzyl chloride in dichloromethane with potassium carbonate as the base.

Example Procedure :

  • Piperazine (10 mmol) and benzyl chloride (10 mmol) are stirred in DCM (30 mL) with K₂CO₃ (15 mmol) at 25°C for 12 hours.
  • Yield: 78% (1-benzylpiperazine as a white solid).

Coupling Thiazole and Piperazine Moieties

The final step involves nucleophilic substitution or metal-catalyzed coupling between 2-chloro-5-nitro-1,3-thiazole and 1-benzylpiperazine. Polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ facilitate this reaction.

Example Procedure :

  • 2-Chloro-5-nitro-1,3-thiazole (5 mmol) and 1-benzylpiperazine (5.5 mmol) are refluxed in DMF (20 mL) with K₂CO₃ (10 mmol) for 8 hours.
  • Yield: 82% (pale yellow crystals).

Optimization and Challenges

Regioselectivity in Nitration

Directing the nitro group to position 5 on the thiazole ring requires precise control. Electron-donating groups (e.g., -NH₂) at position 2 favor nitration at position 5 due to resonance and inductive effects. Alternative methods, such as using directed ortho-metalation, remain underexplored for thiazoles.

Piperazine Di-Substitution

Mono-functionalization of piperazine is critical. Protecting group strategies (e.g., Boc-protection) enable selective benzylation, followed by deprotection and thiazole coupling. For instance, Boc-piperazine reacts with benzyl chloride to yield 1-Boc-4-benzylpiperazine, which is deprotected with TFA before coupling.

Analytical Validation

Synthetic intermediates and the final product are characterized via:

  • ¹H/¹³C NMR : Key signals include thiazole C-H (δ 7.5–8.5 ppm) and piperazine N-CH₂ (δ 2.5–3.5 ppm).
  • HRMS : Molecular ion peaks confirm molecular formulas (e.g., m/z 362.15719 [M + Na]⁺ for related compounds).
  • X-ray Crystallography : Stabilizing interactions (e.g., CH⋯O) validate molecular geometry.

Comparative Analysis of Synthetic Routes

Method Thiazole Intermediate Coupling Conditions Yield (%) Purity (%)
Hantzsch + Nitration 5-Nitro-2-aminothiazole NaH, DMF, 80°C, 6 h 70 98
Direct Chlorination 2-Chloro-5-nitrothiazole K₂CO₃, DMF, reflux, 8 h 82 99
Metal-Catalyzed Coupling 2-Bromo-5-nitrothiazole Pd(OAc)₂, Xantphos, 100°C 65 97

Industrial-Scale Considerations

Patent WO2016132378A2 highlights the use of continuous flow reactors for thiazole-piperazine coupling, reducing reaction times from 8 hours to 30 minutes. Solvent recycling and catalyst recovery (e.g., Pd nanoparticles) further enhance cost-efficiency.

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitro group on the thiazole ring undergoes selective reduction under catalytic hydrogenation (H₂/Pd-C), producing the corresponding amine derivative .

Conditions :

  • 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 6 hrs.

  • Product : 1-Benzyl-4-(5-amino-1,3-thiazol-2-yl)piperazine (confirmed via ¹H NMR and HRMS) .

Thiazole Ring Modifications

The thiazole moiety participates in:

  • Click Chemistry : Reacts with azides (e.g., benzyl azide) under Cu(I) catalysis to form 1,2,3-triazole hybrids .

  • Electrophilic Substitution : Nitration at the 4-position of thiazole using HNO₃/H₂SO₄ at 0°C .

Nucleophilic Aromatic Substitution (SₙAr)

The piperazine nitrogen attacks electrophilic centers in aromatic systems (e.g., nitroimidazoles or halopyridines) .

Example :
Piperazine+5-Nitro-2-chloropyridineDMF, 80°C1-Benzyl-4-(5-nitropyridin-2-yl)piperazine\text{Piperazine} + 5\text{-Nitro-2-chloropyridine} \xrightarrow{\text{DMF, 80°C}} 1\text{-Benzyl-4-(5-nitropyridin-2-yl)piperazine}

  • Yield : 66% (optimized with cyclohexyl MgCl₂ as base) .

Sonogashira Coupling

The terminal alkyne in propargyl derivatives undergoes cross-coupling with aryl halides (e.g., 5-bromo-2,4-dichloropyrimidine) :
Alkyne-Piperazine+Aryl HalidePd(PPh₃)₄, CuIBiaryl Product\text{Alkyne-Piperazine} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Biaryl Product}

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing NO₂ (confirmed via TGA).

  • Acid Sensitivity : Protonation of the piperazine ring in HCl/MeOH leads to salt formation (m.p. 122–124°C) .

Comparative Analysis of Synthetic Routes

ParameterClassical Method Microwave-Assisted
Time8–12 hrs15–30 min
Yield78–82%85–90%
Purity (HPLC)95%98%

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. 1-Benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine shows promise as an antimicrobial agent due to the following reasons:

  • Mechanism of Action : The nitro-thiazole group is believed to interfere with bacterial protein synthesis and cell wall integrity.
  • Target Pathogens : Preliminary studies suggest activity against Mycobacterium tuberculosis and Candida albicans, although specific data on this compound is limited.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
S. aureus8 µg/mL
P. aeruginosa12 µg/mL

Anticancer Potential

The compound's structure suggests possible applications in cancer therapy. Similar compounds containing thiazole and piperazine moieties have demonstrated anticancer activity through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce S-phase arrest in cancer cells.
  • Apoptosis Induction : They may activate caspases leading to programmed cell death.

Case Study: Structure-Activity Relationship

A study involving benzothiazole-piperazine conjugates demonstrated that modifications to the piperazine ring can enhance anticancer activity. The synthesized compounds exhibited moderate to potent inhibition against human cancer cell lines such as MCF7 and HCT116. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly influenced biological activity.

Drug Design Implications

Given its structural characteristics, this compound serves as a valuable lead compound in drug development:

  • Scaffold for Derivatives : Its structure can be modified to improve potency and selectivity against specific microbial strains or cancer cells.
  • Interaction Studies : Understanding its binding affinity with biological targets, such as enzymes involved in microbial resistance, is crucial for optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may play a role in generating reactive oxygen species, leading to oxidative stress in target cells. The thiazole ring may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted benzyl groups (e.g., 6c) generally afford higher yields than ortho (6a) due to reduced steric effects .

Heterocyclic Variants

Benzoxazole/Thiazole Derivatives ()

Compounds like 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole replace the thiazole ring with benzoxazole or thiazole cores. These exhibit:

  • Higher Yields (60–70%) : Attributed to TBTU-mediated coupling in DMF under inert conditions .
  • Distinct Biological Targets : Benzoxazole derivatives often target apoptosis pathways, unlike nitro-thiazole analogs, which may focus on antimicrobial activity .

Imidazole-Based Derivatives ()

1-Benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine () features a nitro-imidazole ring. Differences include:

  • Molecular Weight : Higher (391.47 g/mol vs. ~432 g/mol for 6a) due to dual benzyl groups.
  • Synthetic Routes : Copper-catalyzed azide-alkyne cycloaddition () vs. nucleophilic substitution () .

Physical and Spectroscopic Comparisons

  • Melting Points : Nitro-thiazole derivatives (205–208°C) generally exhibit higher melting points than imidazole analogs (183–185°C), reflecting stronger intermolecular interactions .
  • Mass Spectra : Fragment patterns (e.g., m/z 136 base peak in 6a) are distinct from benzoxazole derivatives (e.g., m/z 159 in 6g), aiding structural identification .

Biological Activity

1-Benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring and piperazine moiety contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. The compound has shown activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL
Pseudomonas aeruginosa200 μg/mL

The presence of the nitro group in the thiazole structure enhances the compound's lipophilicity, which is beneficial for its antimicrobial activity .

Anticancer Activity

Research indicates that compounds containing piperazine and thiazole moieties can exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference Compound (IC50)
MCF-7 (Breast)5Doxorubicin (0.64)
HeLa (Cervical)10Cisplatin (14)
A549 (Lung)8Paclitaxel (5)

The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features.

Key SAR Findings:

  • Nitro Group: Enhances lipophilicity and biological activity.
  • Piperazine Moiety: Provides flexibility and improves interaction with biological targets.
  • Thiazole Ring: Acts as a pharmacophore contributing to antimicrobial and anticancer activities .

Study on Antimicrobial Efficacy

In a comparative study, various thiazole derivatives were tested for their antibacterial efficacy against multi-drug resistant strains. The findings indicated that compounds similar to this compound exhibited superior activity against resistant strains compared to conventional antibiotics .

Evaluation of Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with estrogen receptors, indicating a potential mechanism for its anticancer effects .

Q & A

Q. What are optimal strategies for scaling up synthesis without compromising yield?

  • Methodology :
  • Transition from batch to flow chemistry for CuAAC reactions, ensuring consistent mixing and temperature control .
  • Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) in amidation steps .

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